molecular formula C15H14FN5O2S B2672806 ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate CAS No. 863458-27-9

ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate

Cat. No.: B2672806
CAS No.: 863458-27-9
M. Wt: 347.37
InChI Key: QGXJWCLEGRGLSU-UHFFFAOYSA-N
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Description

Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and a sulfanylacetate ethyl ester moiety at position 7. Its molecular formula is C₁₆H₁₅FN₆O₂S₂, with a molecular weight of 406.46 g/mol.

Properties

IUPAC Name

ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-2-23-12(22)8-24-15-13-14(17-9-18-15)21(20-19-13)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXJWCLEGRGLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne.

    Pyrimidine Ring Formation: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Sulfanyl Group Addition: The sulfanyl group is added to the pyrimidine ring through a thiolation reaction.

    Esterification: Finally, the compound is esterified to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate has several scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential neuroprotective and anti-inflammatory effects, making it a candidate for the treatment of neurodegenerative diseases.

    Medicine: The compound’s antimicrobial properties are explored for the development of new antibiotics.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate involves several molecular targets and pathways :

    Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, which helps in protecting neurons from damage.

    Anti-inflammatory: It inhibits the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α by blocking the NF-kB pathway.

    Antimicrobial: The compound disrupts the cell membrane of bacteria, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted LogP Solubility (mg/mL)
Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate (Target) C₁₆H₁₅FN₆O₂S₂ 406.46 Ethyl ester, sulfanyl, triazolo-pyrimidine 2.8 ~0.5 (low)
2-({3-[(4-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide (Acetamide analog) C₁₅H₁₃FN₆OS₂ 376.43 Acetamide, sulfanyl, triazolo-pyrimidine 1.2 ~10.2 (moderate)
Metsulfuron-methyl (Triazine-based sulfonylurea herbicide) C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, methyl ester 1.5 ~1.2 (low)
Key Observations:

In contrast, metsulfuron-methyl contains a 1,3,5-triazine ring, a common feature in sulfonylurea herbicides . The triazolo-pyrimidine system may enhance binding to purine-binding enzymes (e.g., kinases) compared to triazine-based herbicides, which target acetolactate synthase in plants .

Functional Group Impact :

  • Ethyl ester vs. Acetamide : The ethyl ester group in the target compound increases lipophilicity (LogP = 2.8 vs. 1.2) and reduces solubility compared to the acetamide analog. This suggests the ethyl ester could serve as a prodrug, improving membrane permeability before hydrolyzing to the active acid or amide form .
  • Sulfanyl Linkage : The sulfanyl group (-S-) in both the target and acetamide analog may facilitate disulfide bond formation or thiol-mediated interactions, unlike the sulfonylurea (-SO₂-NH-CO-) group in metsulfuron-methyl, which is critical for herbicidal activity .

Biological Implications: The acetamide analog’s higher solubility and polarity may favor aqueous environments (e.g., cytoplasmic targets), whereas the ethyl ester’s lipophilicity aligns with improved blood-brain barrier penetration or prolonged half-life.

Biological Activity

Ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H19FN6O3SC_{22}H_{19}FN_6O_3S, with a molecular weight of approximately 466.5 g/mol. It features a triazolopyrimidine ring and a sulfanyl group, which are important for its biological interactions. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC22H19FN6O3S
Molecular Weight466.5 g/mol
PurityTypically 95%
Complexity Rating676

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with triazolo[4,5-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines:

  • Study Findings : A study found that triazole derivatives exhibited cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating potent activity. Specifically, certain derivatives had IC50 values as low as 6.2 μM against HCT-116 cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiocarbonyl derivatives similar to this compound have demonstrated antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds in this class have shown comparable activity against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting that this compound may also possess similar properties .

Case Studies

  • Cytotoxicity Against Cancer Cells : A detailed screening of related triazole compounds revealed that certain derivatives were effective against multiple cancer cell lines. For example:
    • Compound 40f showed an inhibition rate of 87% against Mycobacterium tuberculosis.
    • Compound 69c demonstrated enhanced cytotoxicity against MCF-7 cells compared to its precursors .
  • Antimicrobial Screening : In another study focusing on thiocarbonyl compounds, various synthesized derivatives were screened for their antibacterial properties against standard strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant growth inhibition compared to control drugs like chloramphenicol .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate?

The synthesis typically involves multi-step reactions starting from triazole and pyrimidine precursors. A common approach includes:

  • Step 1: Formation of the triazolo[4,5-d]pyrimidine core via cyclization of aminotriazole derivatives with α,β-unsaturated carbonyl compounds.
  • Step 2: Introduction of the 4-fluorobenzyl group at position 3 of the triazole ring using alkylation or nucleophilic substitution.
  • Step 3: Thioether linkage formation at position 7 via nucleophilic displacement with ethyl 2-mercaptoacetate. Key reaction parameters include solvent choice (e.g., DMF or acetone), temperature control (60–100°C), and catalysts like K₂CO₃ for alkylation steps .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions and aromatic ring integration.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and intermediate purity.
  • X-ray Crystallography: Resolves crystal packing and stereochemistry (if single crystals are obtainable) .

Q. How can researchers optimize reaction yields during sulfanyl group introduction?

Yield optimization strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Adjusting reaction temperature (70–90°C) to balance reactivity and side reactions.
  • Employing stoichiometric excess (1.2–1.5 eq) of ethyl 2-mercaptoacetate to drive thioether formation .

Advanced Research Questions

Q. What computational methods are effective in predicting the binding affinity of this compound to biological targets?

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors.
  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) Simulations: Assesses stability of ligand-target complexes over time .

Q. How can structural modifications resolve contradictions in reported biological activity data?

  • Analog Synthesis: Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to test SAR.
  • Isosteric Replacement: Substitute the triazole ring with imidazole or tetrazole to evaluate core scaffold flexibility.
  • Metabolite Analysis: Identify oxidation products (e.g., sulfoxides) that may contribute to off-target effects .

Q. What experimental designs are recommended for elucidating the mechanism of action in anticancer studies?

  • In Vitro Assays:
  • Cell Viability Screening: Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis Markers: Measure caspase-3/7 activation via fluorometric assays.
    • Target Identification:
  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler™).
  • Pull-Down Assays: Use biotinylated analogs to isolate binding proteins .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

  • Dose-Response Curves: Establish IC₅₀ values under standardized conditions (e.g., 48–72 hr exposure).
  • Membrane Permeability Studies: Use Caco-2 monolayers to assess transport efficiency.
  • Metabolic Stability Tests: Incubate with liver microsomes to identify rapid degradation pathways .

Key Notes

  • Advanced questions emphasize mechanistic studies, computational modeling, and resolving data inconsistencies.
  • Basic questions focus on synthesis, characterization, and foundational optimization.

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